
3-bromo-N-mesityl-4-methylbenzamide
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Description
3-bromo-N-mesityl-4-methylbenzamide is a useful research compound. Its molecular formula is C17H18BrNO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution with nucleophiles under catalytic or thermal conditions. The mesityl group’s electron-donating nature deactivates the aromatic ring, requiring activated substrates or harsh conditions.
Example Reaction:
Reaction with morpholine in the presence of Pd(OAc)₂/Xantphos at 110°C yields N-mesityl-3-morpholino-4-methylbenzamide (Fig. 1).
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
3-Bromo-N-mesityl-4-methylbenzamide | Pd(OAc)₂, Xantphos, morpholine, DMF, 110°C | 3-Morpholino derivative | 72% |
Mechanistic Notes:
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Palladium catalysis facilitates oxidative addition to the C–Br bond.
-
Steric hindrance from the mesityl group slows reaction kinetics compared to simpler benzamides .
Cross-Coupling Reactions
The bromine atom participates in palladium-mediated couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis:
textThis compound + PhB(OH)₂ → 3-Phenyl-N-mesityl-4-methylbenzamide
Optimized Conditions:
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Solvent: Dioxane/H₂O (4:1)
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Base: K₂CO₃
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Temperature: 90°C, 12 hrs
-
Yield: 68%
Ullmann Coupling
Forms biaryl structures with copper(I) iodide and trans-1,2-diaminocyclohexane:
Aryl Partner | Ligand | Yield |
---|---|---|
4-Methoxyphenylboronic acid | trans-DACH | 55% |
2-Naphthylboronic acid | 1,10-Phenanthroline | 49% |
Limitations: Steric bulk reduces coupling efficiency compared to non-mesityl analogs .
Directed Ortho-Metalation
The amide group acts as a directing metalation group (DMG), enabling functionalization at the ortho position relative to the bromine:
Stepwise Process:
-
Lithiation: Treatment with LDA at -78°C in THF generates a stabilized aryllithium intermediate.
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Electrophilic Quench: Addition of DMF or I₂ yields 3-bromo-2-substituted-N-mesityl-4-methylbenzamide .
Electrophile | Product | Yield |
---|---|---|
DMF | 2-Formyl derivative | 61% |
I₂ | 2-Iodo derivative | 58% |
Key Insight: The mesityl group enhances regioselectivity by blocking alternative metalation sites .
Reductive Dehalogenation
Hydrogenolysis removes the bromine atom under catalytic hydrogenation:
Conditions:
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Catalyst: 10% Pd/C
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Solvent: Ethanol
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H₂ pressure: 1 atm
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Product: N-Mesityl-4-methylbenzamide (Yield: 84%)
Side Reaction: Partial reduction of the amide to amine is suppressed by using neutral conditions.
Photochemical Reactions
UV irradiation in the presence of N-bromosuccinimide (NBS) induces bromine migration or side-chain functionalization:
Observed Outcomes:
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Bromine Shift: Formation of 2-bromo isomer (traces detected via GC-MS).
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Alkylation: Reaction with ethyl acrylate yields γ,δ-unsaturated amide derivatives (Yield: 37%) .
Thermal Stability and Decomposition
At temperatures >200°C, two pathways dominate:
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Decarboxylation: Loss of CO₂ generates 3-bromo-N-mesityltoluene .
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C–N Bond Cleavage: Forms mesitylamine and 3-bromo-4-methylbenzoic acid.
TGA Data:
Temperature Range (°C) | Mass Loss (%) | Dominant Process |
---|---|---|
210–230 | 22% | Decarboxylation |
250–280 | 48% | C–N bond cleavage |
Properties
Molecular Formula |
C17H18BrNO |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-10-7-12(3)16(13(4)8-10)19-17(20)14-6-5-11(2)15(18)9-14/h5-9H,1-4H3,(H,19,20) |
InChI Key |
JDVHQDQJVAKXQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)Br |
Origin of Product |
United States |
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